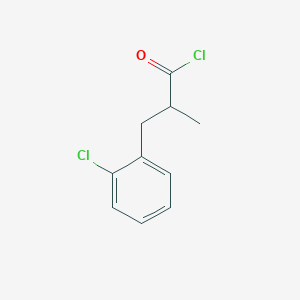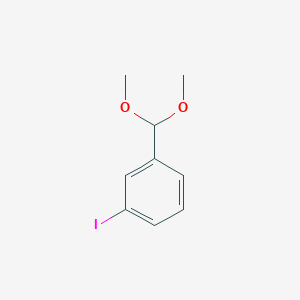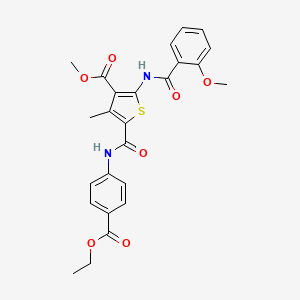
6-Bromo-N-cyclobutylnaphthalen-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-N-cyclobutylnaphthalen-2-amine is an organic compound characterized by the presence of a bromine atom at the 6th position of the naphthalene ring and a cyclobutyl group attached to the nitrogen atom at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-N-cyclobutylnaphthalen-2-amine typically involves the bromination of 2-aminonaphthalene followed by the introduction of the cyclobutyl group. The process can be summarized as follows:
Bromination: 2-Aminonaphthalene is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 6th position.
Cyclobutylation: The brominated intermediate is then reacted with cyclobutylamine under appropriate conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromo-N-cyclobutylnaphthalen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted naphthalenes.
Applications De Recherche Scientifique
6-Bromo-N-cyclobutylnaphthalen-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Bromo-N-cyclobutylnaphthalen-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 6-Bromo-N-methylnaphthalen-2-amine
- 6-Bromo-2-aminonaphthalene
- 6-Bromo-2-N,N-dimethylaminopyridine
Comparison: 6-Bromo-N-cyclobutylnaphthalen-2-amine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to other similar compounds
Propriétés
Formule moléculaire |
C14H14BrN |
|---|---|
Poids moléculaire |
276.17 g/mol |
Nom IUPAC |
6-bromo-N-cyclobutylnaphthalen-2-amine |
InChI |
InChI=1S/C14H14BrN/c15-12-6-4-11-9-14(7-5-10(11)8-12)16-13-2-1-3-13/h4-9,13,16H,1-3H2 |
Clé InChI |
YRXDJGLFJWUGFV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)NC2=CC3=C(C=C2)C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(7S,8R,9S,10S,15S,16S,19S,20R,23S,24R,26S,28S,30S,31S,32R,33S,34R,36S,38S,42S)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-42-[(1R)-1-[(2R)-5-oxooxolan-2-yl]ethyl]-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B12070510.png)




![(5S,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-YL)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-OL hydrochloride](/img/structure/B12070535.png)



